Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate
Brand Name: Vulcanchem
CAS No.: 77312-71-1
VCID: VC0052367
InChI: InChI=1S/C22H26O6/c1-3-25-21(23)19(27-15-17-11-7-5-8-12-17)20(22(24)26-4-2)28-16-18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3/t19-,20-/m1/s1
SMILES: CCOC(=O)C(C(C(=O)OCC)OCC1=CC=CC=C1)OCC2=CC=CC=C2
Molecular Formula: C22H26O6
Molecular Weight: 386.4 g/mol

Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate

CAS No.: 77312-71-1

Reference Standards

VCID: VC0052367

Molecular Formula: C22H26O6

Molecular Weight: 386.4 g/mol

Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate - 77312-71-1

CAS No. 77312-71-1
Product Name Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate
Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
IUPAC Name diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate
Standard InChI InChI=1S/C22H26O6/c1-3-25-21(23)19(27-15-17-11-7-5-8-12-17)20(22(24)26-4-2)28-16-18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3/t19-,20-/m1/s1
Standard InChIKey BQCDJGMBEKCQCA-WOJBJXKFSA-N
Isomeric SMILES CCOC(=O)[C@@H]([C@H](C(=O)OCC)OCC1=CC=CC=C1)OCC2=CC=CC=C2
SMILES CCOC(=O)C(C(C(=O)OCC)OCC1=CC=CC=C1)OCC2=CC=CC=C2
Canonical SMILES CCOC(=O)C(C(C(=O)OCC)OCC1=CC=CC=C1)OCC2=CC=CC=C2
Synonyms (2R,3R)-2,3-Bis(phenylmethoxy)butanedioic Acid Diethyl Ester; (2R,3R)-2,3-Bis(phenylmethoxy)butanedioic Acid 1,4-Diethyl Ester;
PubChem Compound 11143531
Last Modified Nov 11 2021
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